molecular formula C18H13F2N3O3 B5122037 1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione

1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B5122037
M. Wt: 357.3 g/mol
InChI Key: RVTQSXSWWUNHGO-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with urea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered biochemical pathways. For instance, it could act as an antagonist or inhibitor, blocking the activity of target proteins and affecting cellular processes .

Comparison with Similar Compounds

    1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.

    1-(2-Fluorophenyl)-2-methylnaphthalene: Similar fluorophenyl substitution but with a naphthalene core.

    1-(2-Fluorophenyl)-N-methylmethanesulfonamide: Contains a fluorophenyl group and a sulfonamide moiety .

Uniqueness: 1-(2-Fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione stands out due to its unique combination of a pyrimidine ring and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(2-fluorophenyl)-5-[(2-fluorophenyl)methyliminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O3/c19-13-6-2-1-5-11(13)9-21-10-12-16(24)22-18(26)23(17(12)25)15-8-4-3-7-14(15)20/h1-8,10,25H,9H2,(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTQSXSWWUNHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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